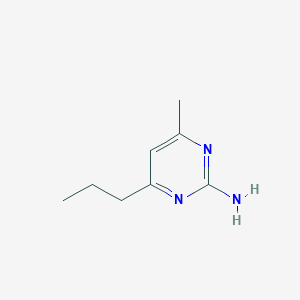

4-Methyl-6-propylpyrimidin-2-amine

Description

Contextualization within the 2-Aminopyrimidine (B69317) Chemical Class

The 2-aminopyrimidine core is a significant pharmacophoric feature in medicinal chemistry, recognized for a wide array of biological activities. bohrium.com This class of compounds is characterized by a pyrimidine (B1678525) ring with an amino group at the second position. ijpsjournal.com This specific arrangement facilitates various chemical interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. ijpsjournal.com The structural versatility of 2-aminopyrimidines allows for extensive chemical modifications to enhance their properties. ijpsjournal.com

Foundational Research on Pyrimidine-Based Structures

The study of pyrimidine-based structures has a rich history, rooted in their fundamental role in nature. Pyrimidine is a core component of nucleic acids (cytosine, thymine, and uracil), which are essential for all life. nih.govwikipedia.org This natural prevalence has long made pyrimidines a focal point for chemists. mdpi.com Early research focused on their isolation from natural sources and understanding their basic chemical properties. Over the past six decades, pyrimidines have become increasingly vital as a foundational structural component in a multitude of therapeutic compounds. bohrium.com The ease of synthesis and the ability to readily modify the pyrimidine skeleton at multiple positions have fueled extensive research into this class of compounds. mdpi.com

Theoretical Significance as a Heterocyclic Scaffold

Heterocyclic compounds, like pyrimidines, offer a high degree of structural diversity and are broadly useful as therapeutic agents. nih.govresearchgate.net The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. bohrium.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors and donors, enabling strong interactions with biological targets. bohrium.comnih.gov This ability to mimic other aromatic systems, such as the phenyl group, often improves the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The theoretical importance of the pyrimidine scaffold lies in its proven track record as a versatile building block for creating new molecules with diverse chemical and biological properties. bohrium.comijnrd.org

Current Research Trajectories and Academic Relevance

Current research continues to explore the vast potential of pyrimidine derivatives. mdpi.comnih.gov Scientists are actively designing and synthesizing novel pyrimidine-based compounds for a wide range of applications. The academic relevance of compounds like 4-Methyl-6-propylpyrimidin-2-amine lies in their potential as starting materials or key intermediates in the synthesis of more complex molecules. For instance, the synthesis of various pyrimidine derivatives often involves nucleophilic substitution reactions on a pyrimidine core. nih.govgoogle.com The specific arrangement of the methyl and propyl groups on the pyrimidine ring of this compound offers a unique chemical environment for further functionalization and exploration of its structure-activity relationships.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C8H13N3 | N/A |

| Molecular Weight | 151.21 g/mol | N/A |

| CAS Number | 35028-36-5 | N/A |

Structure

3D Structure

Properties

CAS No. |

114042-93-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-methyl-6-propylpyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-3-4-7-5-6(2)10-8(9)11-7/h5H,3-4H2,1-2H3,(H2,9,10,11) |

InChI Key |

VOUGFDYHXGXWFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Methyl 6 Propylpyrimidin 2 Amine and Its Analogues

Established Synthetic Pathways for 2-Aminopyrimidines

The construction of the 2-aminopyrimidine (B69317) core is predominantly achieved through cyclocondensation reactions, a versatile and widely employed strategy.

Cyclocondensation Reactions Utilizing Guanidine (B92328) Precursors

A primary and efficient method for synthesizing 2-aminopyrimidines involves the cyclocondensation of guanidine with a suitable three-carbon precursor, such as β-dicarbonyl compounds or their synthetic equivalents. ijpsjournal.comnih.gov For the specific synthesis of 4-methyl-6-propylpyrimidin-2-amine, the reaction would typically involve the condensation of guanidine with 2,4-heptanedione. The reaction mechanism entails the initial formation of a Schiff base between the guanidine and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine (B1678525) ring.

This reaction can be carried out under various conditions. For instance, a common approach involves refluxing the reactants in the presence of a base, such as sodium ethoxide or potassium hydroxide, in a suitable solvent like ethanol (B145695). ajol.info One study detailed the synthesis of pyrrole-aminopyrimidine ensembles by reacting acylethynylpyrroles with guanidine nitrate (B79036) under heated conditions (110–115 °C) in a KOH/DMSO system, achieving yields of up to 91%. nih.gov Another method describes the synthesis of 4,6-diphenylpyrimidin-2-ylamine by reacting 1,3-diphenylprop-2-en-1-one with guanidine carbonate in dimethylformamide (DMF). ajol.info

A two-step synthesis of 2-aminopyrimidine derivatives involves the initial base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) to form a chalcone, which is then cyclized with guanidine hydrochloride under basic reflux conditions. nih.gov The Biginelli reaction, a one-pot three-component condensation, also provides a route to dihydropyrimidines which can be subsequently oxidized to form the corresponding pyrimidines. nih.govunits.it

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Acylethynylpyrroles | Guanidine nitrate | KOH/DMSO, 110–115 °C, 4 h | Pyrrole–aminopyrimidine ensembles | Up to 91% | nih.gov |

| 1,3-Diphenylprop-2-en-1-one | Guanidine carbonate | DMF, reflux | 4,6-Diphenylpyrimidin-2-ylamine | Good | ajol.info |

| 4-Substituted acetophenones & 4-(methylsulfonyl)benzaldehyde | Guanidine hydrochloride | Basic reflux | 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | Not specified | nih.gov |

| Guanidine, Aldehydes, β-Dicarbonyl compounds | N/A | Microwave, 120 °C | 2-Amino-3,4-dihydropyrimidines | Good | units.it |

Microwave-Assisted Synthetic Protocols for Pyrimidine Derivatives

To enhance reaction rates, improve yields, and promote greener chemistry, microwave-assisted synthesis has emerged as a powerful tool for the preparation of pyrimidine derivatives. nih.govnanobioletters.com This technique significantly reduces reaction times compared to conventional heating methods.

For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation. nih.govnih.gov In a typical procedure, 2-amino-4-chloro-pyrimidine is reacted with a substituted amine in anhydrous propanol (B110389) with triethylamine (B128534) at 120–140 °C for 15–30 minutes. nih.gov Another report describes a microwave-assisted Biginelli reaction for the synthesis of 2-aminodihydropyrimidines, where guanidine hydrochloride, an aldehyde, and a β-dicarbonyl compound are reacted in an alcohol at 120 °C, resulting in good yields and short reaction times. units.it The synthesis of pyrimidine-fused tetrahydropyridines and pyridines has also been demonstrated through a microwave-assisted one-pot reaction. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Key Feature | Reference |

| 2-Amino-4-chloro-pyrimidine, Substituted amine | Triethylamine/Propanol | 120–140 °C, 15–30 min | 2-Amino-4-chloro-pyrimidine derivatives | Rapid synthesis | nih.gov |

| Guanidine hydrochloride, Aldehyde, β-Dicarbonyl compound | Alcohol | 120 °C, 10 min | 2-Aminodihydropyrimidines | Good yields, short reaction time | units.it |

| α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | FeCl3·6H2O | Microwave irradiation | Pyrimidine-fused tetrahydropyridines | One-pot, regioselective | nih.gov |

Regioselective Synthesis of Pyrimidine Derivatives

The regioselective synthesis of substituted pyrimidines is crucial for controlling the final structure and, consequently, the biological activity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Halogenated pyrimidines are versatile intermediates for introducing various functional groups onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogen atoms, facilitates attack by nucleophiles. researchgate.net

In dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. researchgate.netstackexchange.comstackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. stackexchange.com This principle is exploited in the synthesis of specifically substituted pyrimidines. For instance, reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free conditions at 80–90 °C yields a range of 2-aminopyrimidine derivatives. mdpi.comnih.gov A similar strategy can be used to synthesize 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate (B104242) with phenols. researchgate.net

Control of Substitution Patterns in Pyrimidine Ring Formation

Controlling the substitution pattern during the initial ring formation is another key aspect of regioselective synthesis. The choice of the 1,3-dicarbonyl compound and the reaction conditions can dictate the placement of substituents on the pyrimidine ring. For the synthesis of this compound, the unsymmetrical diketone, 2,4-heptanedione, is required. The regioselectivity of the cyclocondensation with guanidine will determine the final arrangement of the methyl and propyl groups.

Several strategies have been developed to achieve high regioselectivity in pyrimidine synthesis. Iridium-catalyzed multicomponent synthesis from amidines and alcohols allows for the regioselective formation of alkyl or aryl pyrimidines. mdpi.com Another approach involves a zirconium-mediated reaction of silyl-butadiynes with aryl nitriles to produce polysubstituted pyrimidines in a one-pot, regioselective manner. mdpi.com

Derivatization Strategies for Structural Elaboration

Once the core this compound is synthesized, further structural modifications can be made to explore structure-activity relationships. The primary amino group at the C2 position is a common site for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and formation of Schiff bases, to introduce diverse functionalities.

Furthermore, if a halogen atom is present on the pyrimidine ring, as in an analogue like 2-amino-4-chloro-6-propylpyrimidine, it can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives. mdpi.com For example, 2-amino-4-chloro-6-methylpyrimidine (B145687) can be reacted with 3-pyridylboronic acid to synthesize 4-methyl-6-pyridin-3-ylpyrimidin-2-amine. chemicalbook.com The methyl and propyl groups can also be functionalized, although this is generally more challenging and may require specific synthetic strategies.

Functionalization at the 2-Amino Moiety

The 2-amino group of the pyrimidine ring is a key site for chemical modification. researchgate.net Its presence enhances the pharmacological potential of the molecule. researchgate.net The synthesis of 2-aminopyrimidines can be achieved by using guanidine as a dinucleophilic component in the ring formation reaction. researchgate.net For N-substituted 2-aminopyrimidines, derivatives of guanidine such as alkyl-, aryl-, or arylsulfonylguanidines are employed. researchgate.net

A general strategy for introducing the pyrimidine C2-N bond is through direct C-H functionalization. nih.gov This method involves creating pyrimidinyl iminium salt intermediates which can then be converted into various amine products. nih.gov This site-selective C-H functionalization is compatible with a wide range of pyrimidines possessing sensitive functional groups, allowing for the synthesis of complex aminopyrimidines with high selectivity. nih.gov

Buchwald-Hartwig amination is another powerful protocol for synthesizing N-aryl-4-(substituted)pyrimidin-2-amines. nih.gov This approach offers a versatile alternative to the traditional condensation of substituted guanidines with enones, which is often limited by the availability of the guanidine derivatives. nih.gov

Table 1: Examples of Functionalization Reactions at the 2-Amino Moiety

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃, acetonitrile/water, 78°C | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

| Pyrimidine | Amine, specific reagents for C-H functionalization | 2-Aminopyrimidine derivative | nih.gov |

| 2-chloropyrimidines | 2-amino-6-trifluoromethylpyridine, NaH | N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues | figshare.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Modification of Alkyl Substituents (Methyl and Propyl)

Modification of the methyl and propyl groups at the C4 and C6 positions of the pyrimidine ring can significantly influence the molecule's properties. One approach involves a deconstruction–reconstruction strategy. nih.gov This method allows for the formal replacement of a pyrimidine nitrogen atom with a carbon atom, a useful manipulation in structure-activity relationship (SAR) studies. nih.gov By selecting the appropriate nucleophile, substituents can be introduced at various positions during this process. nih.gov

For instance, a base-mediated sulfur deletion methodology provides access to 2-alkylated pyrimidines by forging a C(sp²)–C(sp³) bond. acs.org This reaction proceeds via the extrusion of sulfur dioxide to form N-heterocyclic benzylic anions, which can then be alkylated. acs.org This method is compatible with various functional groups, including aryl halides, which can be used for further derivatization through transition-metal-catalyzed cross-couplings. acs.org

Another strategy for modifying alkyl substituents is through the Suzuki coupling reaction. For example, 4-chloro-6-methylpyrimidin-2-amine can be coupled with a suitable boronic acid to introduce a different substituent at the 4-position. nih.gov

Introduction of Complex Heterocyclic Systems (e.g., Benzoxazole (B165842), Piperidine)

The incorporation of other heterocyclic systems, such as benzoxazole and piperidine (B6355638), can lead to hybrid molecules with novel properties.

Benzoxazole: The synthesis of pyrimidine-benzoxazole hybrids can be achieved through various methods. One approach involves the diazo-coupling of aminophenylbenzoxazole with diethyl malonate, followed by cyclization with urea (B33335) in the presence of sodium ethoxide to form the benzoxazolopyrimidine. nih.gov Another strategy involves a one-pot synthesis where 2-aminophenols react with aryl or vinyl bromides in an aminocarbonylation reaction, followed by acid-mediated ring closure to generate the benzoxazole ring. organic-chemistry.org

Piperidine: Piperidine moieties can be introduced onto the pyrimidine scaffold through nucleophilic substitution reactions. For example, 4-chloro-6-methylpyrimidin-2-ylamine can react with various piperazine (B1678402) derivatives to yield pyrimidine-linked piperazine compounds. nih.govgoogle.com The synthesis often involves refluxing the reactants in a suitable solvent like dry ethanol in the presence of a catalytic amount of a base such as potassium hydroxide. nih.gov Spiro-fused piperidines can also be coupled with brominated pyrimidines via Suzuki coupling to create complex 3-D structures. acs.org

Table 2: Synthesis of Pyrimidine Derivatives with Complex Heterocycles

| Pyrimidine Precursor | Heterocyclic Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3-aminophenylbenzoxazole | Diethyl malonate, Urea, Sodium ethoxide | Diazo-coupling, cyclization | Benzoxazolopyrimidine | nih.gov |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-phenylpiperazine | Dry ethanol, KOH (cat.), reflux | 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.gov |

| 2-Amino-4-chloro-6-methyl-pyrimidine | Primary or secondary amine (e.g., piperidine derivative) | Nucleophilic aromatic substitution | 4-N-[4-piperidinylmethyl]-6-methyl-pyrimidine-2,4-diamine | google.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Innovative Synthetic Approaches and Emerging Technologies

The field of chemical synthesis is constantly evolving, with a strong emphasis on developing more efficient and environmentally friendly methods.

Catalytic Methods in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrimidines with higher yields and selectivity. researchgate.net Metal-catalyzed reactions are particularly prominent. For example, copper-catalyzed cyclization of ketones with nitriles provides a general route to diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively. nih.govchemicalbook.com

Iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Iron complexes have also been employed as eco-friendly catalysts for the aerobic synthesis of trisubstituted pyrimidines. organic-chemistry.org Furthermore, metal-free catalytic systems are gaining traction. For instance, β-cyclodextrin has been used as a recyclable and non-toxic catalyst for pyrimidine synthesis in an aqueous medium. mdpi.com

Sustainable and Green Chemistry Methodologies for Pyrimidine Production

Green chemistry principles are increasingly being integrated into pyrimidine synthesis to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient techniques. rasayanjournal.co.in

Key green methodologies include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net For example, the samarium chloride-catalyzed cyclization of β-formyl enamides with urea can be efficiently carried out under microwave irradiation. organic-chemistry.org

Ultrasound-assisted synthesis: Ultrasonic irradiation can also enhance reaction rates and efficiency, as demonstrated in the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Solvent-free reactions: Conducting reactions without a solvent, often using solid supports or mechanochemical methods like grinding, reduces the use of hazardous substances. rasayanjournal.co.inresearchgate.netnih.gov A "Grindstone Chemistry Technique" catalyzed by CuCl₂·2H₂O has been used for the efficient synthesis of dihydropyrimidinones. researchgate.net

Use of green solvents: Water and ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. rasayanjournal.co.injmaterenvironsci.comjapsonline.com The use of water as a solvent is particularly attractive for its safety and low cost. jmaterenvironsci.com

Multicomponent reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step, reducing the number of synthetic operations and waste generation. rasayanjournal.co.injapsonline.com The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. japsonline.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrimidines

| Feature | Conventional Methods | Green Chemistry Methods |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.in |

| Catalysts | Often stoichiometric and toxic reagents | Recyclable catalysts, biocatalysts, metal-free catalysts powertechjournal.com |

| Energy | High energy input, long reaction times | Microwave, ultrasound, mechanochemistry for faster reactions rasayanjournal.co.inresearchgate.net |

| Waste | Significant byproduct generation | Minimal waste, high atom economy (e.g., in MCRs) rasayanjournal.co.in |

| Efficiency | Multiple steps, complex workups | Often one-pot synthesis, simpler purification japsonline.com |

Chemical Reactivity, Reaction Mechanisms, and Theoretical Organic Chemistry of 4 Methyl 6 Propylpyrimidin 2 Amine

Fundamental Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. gsconlinepress.com This arrangement renders the ring electron-deficient, a property that significantly influences its reactivity. wikipedia.orgbhu.ac.in

Electron Density and Basicity: The presence of two electronegative nitrogen atoms decreases the π-electron density of the ring to a greater extent than in pyridine (B92270). wikipedia.org This π-deficiency makes electrophilic aromatic substitution more challenging compared to benzene, while facilitating nucleophilic aromatic substitution. wikipedia.orgbhu.ac.in The basicity of pyrimidine is also reduced compared to pyridine, with a pKa value of 1.23 for the protonated form, whereas pyridine has a pKa of 5.30. wikipedia.orgbhu.ac.in Protonation and other electrophilic additions typically occur at only one nitrogen due to the deactivating effect of the second nitrogen atom. wikipedia.org

Positional Reactivity: The positions on the pyrimidine ring exhibit distinct reactivity profiles:

Positions 2, 4, and 6: These positions are significantly electron-deficient and are the primary sites for nucleophilic attack. wikipedia.org Leaving groups at these positions are readily displaced by nucleophiles. bhu.ac.in

Position 5: This position is less electron-deficient and is the preferred site for electrophilic substitution, including reactions like nitration and halogenation. wikipedia.org

Role of the 2-Amino Group in Chemical Transformations

The 2-amino group is a crucial functional group that modulates the reactivity of the pyrimidine ring and serves as a handle for further synthetic modifications.

Directing Effects: The amino group is an activating group and can influence the position of subsequent reactions. It can be a versatile precursor for the synthesis of various nitrogen-containing heterocycles. solubilityofthings.com

Nucleophilic Substitution: The amino group itself can be displaced by other nucleophiles under certain reaction conditions. For instance, the amino group in 2-aminopyrimidine (B69317) can be replaced by a chlorine atom. wikipedia.org Conversely, it can be introduced by reacting a suitable precursor with an amine.

Hydrogen Bonding and Solubility: The amino group can participate in hydrogen bonding, which influences the compound's physical properties, such as its solubility in protic solvents like water. solubilityofthings.com

Influence of 4-Methyl and 6-Propyl Substituents on Reactivity Profiles

Alkyl groups, such as the methyl and propyl groups at positions 4 and 6, also impact the reactivity of the pyrimidine ring through both electronic and steric effects.

Electronic Effects: Alkyl groups are electron-donating and can slightly increase the electron density of the pyrimidine ring, which can influence the rate and regioselectivity of reactions. Studies on related pyrimidine derivatives have shown that the presence of electron-withdrawing substituents is often essential for certain reactions to proceed efficiently. acs.orgacs.org

Steric Effects: The size of the alkyl substituents can sterically hinder the approach of reagents to the adjacent positions on the ring. For instance, in reactions involving alkyllithium reagents with 3-substituted pyridines, the size of the attacking anion influences the position of substitution. rsc.org Similarly, sterically demanding substituents on related pyrimidine sulfones have been shown to suppress dimerization and improve reaction yields in certain transformations. acs.orgacs.org

Mechanistic Investigations of Pyrimidine-Forming Reactions

The synthesis of the pyrimidine core typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species. wikipedia.org A common method for producing 2-aminopyrimidines is the reaction of a β-dicarbonyl compound with guanidine (B92328). wikipedia.org

A plausible synthetic route to 4-Methyl-6-propylpyrimidin-2-amine would involve the condensation of 2,4-octanedione (B81228) with guanidine. The mechanism would likely proceed through the following steps:

Nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the diketone.

Intramolecular cyclization through the attack of the other amino group on the remaining carbonyl carbon.

Dehydration to form the aromatic pyrimidine ring.

Microwave irradiation has been shown to enhance the reactivity of starting materials and facilitate rapid cyclization reactions in the synthesis of fused pyrimidine systems, often leading to improved yields and shorter reaction times. nih.gov

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of pyrimidine derivatives. researchgate.netjchemrev.com

Molecular Properties and Reactivity: DFT calculations can be used to determine various molecular properties, including:

Molecular Electrostatic Potential (MEP): This helps to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and the nature of electronic transitions. researchgate.net

Reaction Mechanisms: Computational studies can be employed to model reaction pathways and calculate the energies of transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism and can help in predicting the feasibility of a proposed synthetic route. For example, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to investigate tautomeric forms and determine the most stable structures. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) has been used to characterize the electronic structure and UV-vis spectra of triazolopyrimidine derivatives. jchemrev.com

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of 4-Methyl-6-propylpyrimidin-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 4-methyl-2-pyridylamine, the chemical shifts are observed at approximately 7.916 ppm, 6.452 ppm, 6.291 ppm for the aromatic protons, 4.6 ppm for the amine protons, and 2.195 ppm for the methyl group protons. chemicalbook.com For this compound, the pyrimidine (B1678525) ring proton would likely appear as a singlet. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the pyrimidine ring. The methyl group on the pyrimidine ring would present as a singlet, and the amine protons would also likely appear as a broad singlet.

The ¹³C NMR spectrum provides further structural confirmation. For a similar compound, 6-methylpyrimidin-4-amine, spectral data is available which can be used as a reference. researchgate.net In the case of this compound, distinct signals would be expected for each carbon atom in the pyrimidine ring, the methyl group, and the propyl group, with their chemical shifts being indicative of their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | ~6.5-7.0 | Singlet |

| NH₂ | ~4.5-5.5 | Broad Singlet |

| Propyl-CH₂ (alpha) | ~2.5-2.8 | Triplet |

| Propyl-CH₂ (beta) | ~1.6-1.9 | Sextet |

| Propyl-CH₃ (gamma) | ~0.9-1.1 | Triplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural elucidation. The nominal molecular weight of this compound is 151.22 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 151 or 152, respectively.

Studies on similar structures, such as 4-aryloxy-6-methylpyrimidin-2-amines, show that a common fragmentation pathway involves the decomposition of the pyrimidine ring. researchgate.net For this compound, characteristic fragment ions would be expected from the loss of the propyl group (resulting in a peak at m/z 108) and subsequent fragmentations of the pyrimidine core. The fragmentation of the propyl chain itself could also produce smaller, characteristic ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 152 | Protonated molecular ion |

| [M]⁺ | 151 | Molecular ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These spectra are characterized by absorption bands corresponding to specific bond vibrations, providing a molecular fingerprint.

A study on 2-amino-4,6-dimethyl pyrimidine using FTIR and FT-Raman spectroscopy provides insight into the expected vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and propyl groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the pyrimidine ring.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=N/C=C Stretch (Ring) | 1500-1650 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT studies on related aminopyrimidines have been used to optimize molecular geometry, predict vibrational spectra, and analyze electronic properties. researchgate.netnih.gov

For this compound, DFT calculations could be used to predict the optimized geometry, which can then be compared with experimental data if available. These calculations also provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Natural Bond Orbital (NBO) analysis, a further computational method, can elucidate the nature of the bonding within the molecule, including hyperconjugative interactions and charge delocalization. This would provide a more detailed picture of the electronic interactions between the pyrimidine ring and its substituents.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies, as well as its dynamic behavior over time. The flexibility of the propyl group in this compound makes these methods particularly relevant.

Conformational analysis would identify the most stable conformations of the propyl group relative to the pyrimidine ring. Molecular dynamics simulations could then be used to study the molecule's flexibility and its interactions with solvent molecules or biological macromolecules. Such simulations provide a dynamic picture that complements the static information obtained from crystallographic or spectroscopic methods. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Aminopyrimidine Derivatives

Elucidation of Pharmacophoric Elements within the 2-Aminopyrimidine (B69317) Scaffold

The 2-aminopyrimidine core possesses key pharmacophoric features that enable its diverse biological activities. The pyrimidine (B1678525) ring itself, with its two nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. ijpsjournal.com The amino group at the 2-position is a crucial hydrogen bond donor and can also be a site for further chemical modification to modulate activity and properties. ijpsjournal.comnih.gov

The fundamental pharmacophore of the 2-aminopyrimidine scaffold can be summarized as follows:

Aromatic Ring System: The six-membered pyrimidine ring provides a rigid framework for the attachment of various substituents. ijpsjournal.com

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. slideshare.net

Hydrogen Bond Donor: The exocyclic amino group at the C2 position serves as a key hydrogen bond donor. nih.gov

Impact of Methyl and Propyl Substituents on Structural Activity Profiles

The introduction of alkyl substituents, such as methyl and propyl groups, at various positions on the 2-aminopyrimidine ring can significantly influence the compound's structural activity profile. These groups can affect the molecule's lipophilicity, steric interactions with the target protein, and metabolic stability.

For example, in a study exploring 2-aminopyrimidine derivatives as biofilm inhibitors, the nature and position of alkyl and other substituents were found to be critical for activity. nih.gov While specific data on 4-methyl-6-propylpyrimidin-2-amine is not extensively detailed in the provided results, general principles can be inferred. A methyl group, being a small lipophilic group, can enhance binding through van der Waals interactions or by displacing water molecules from a hydrophobic pocket in the target protein. A propyl group, being larger and more lipophilic, would have a more pronounced effect on these properties.

The position of these substituents is also crucial. A substituent at the C4 or C6 position can influence the orientation of the molecule within the binding site, while a substituent at the C5 position can modulate the electronic properties of the ring system. wikipedia.org In a study on the alkylation of pyrimidines, various substituents at the C4 position, including nitrogen-linked, oxygen-linked, and carbon-linked groups, were shown to be well-tolerated, leading to the formation of the corresponding pyrimidine products in useful yields. acs.org

Strategic Bioisosteric Replacements in Pyrimidine Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. researchgate.netnih.gov In the context of 2-aminopyrimidine derivatives, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov

Common bioisosteric replacements for the pyrimidine ring include other five- or six-membered heterocyclic rings such as pyridine (B92270), thiophene, and furan. researchgate.net For instance, replacing a phenyl ring with a pyridyl group led to the development of the potent antihistamine mepyramine. researchgate.net The choice of the bioisostere depends on the specific interactions that need to be maintained or modified. For example, replacing a carbon atom in the ring with a nitrogen atom can introduce an additional hydrogen bond acceptor site. slideshare.net

Bioisosteric replacements are not limited to the core ring structure. The amino group at the C2 position or other substituents on the ring can also be replaced. For example, a hydroxyl group or a thiol group could be considered as bioisosteres for the amino group, although this would significantly alter the hydrogen bonding properties. The thoughtful application of bioisosterism allows chemists to fine-tune the properties of a molecule to achieve the desired biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For 2-aminopyrimidine derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. For example, a QSAR study on a series of 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase and α-amylase inhibitors revealed a strong correlation between the structures and their inhibitory activities, with a correlation coefficient (R2) of 0.999916. tandfonline.com Similarly, 3D-QSAR models have been developed for 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, providing insights into the structural features that favor activity. tandfonline.com

The descriptors used in QSAR models can be of various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. By identifying the key descriptors that correlate with biological activity, researchers can prioritize the synthesis of compounds that are predicted to be more active.

In Silico Approaches to Molecular Interaction and Ligand Design

For 2-aminopyrimidine derivatives, molecular docking studies have been used to predict their binding modes in various enzymes and receptors. mdpi.comnih.govnih.gov For example, docking studies of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors helped to rationalize their observed in vitro activities and identified key interactions, such as hydrogen bonds formed by the amino group of the pyrimidine ring. mdpi.comnih.gov In another study, docking simulations were used to investigate the binding of 2-aminopyrimidine derivatives to the insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR), both of which are implicated in cancer. informahealthcare.com

Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction, revealing how the complex behaves over time. genominfo.orgnih.gov These simulations can help to assess the stability of the binding mode predicted by docking and can identify conformational changes in the protein upon ligand binding. nih.gov

Investigation of Tautomeric Equilibria and Acid-Base Properties in Pyrimidine Systems

The tautomeric and acid-base properties of 2-aminopyrimidine derivatives are important for their biological activity, as they can influence the molecule's charge state and hydrogen bonding pattern at physiological pH. researchgate.net 2-Aminopyrimidine can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.netnih.gov Spectroscopic studies have shown that the amino form is generally the most stable tautomer. researchgate.net

The basicity of the pyrimidine ring is influenced by the presence of the two nitrogen atoms, which are electron-withdrawing. Pyrimidine is a weaker base than pyridine. slideshare.net The pKa of protonated pyrimidine is approximately 1.1. wikipedia.org The presence of an amino group at the C2 position increases the basicity of the molecule. The pKa of 2-aminopyrimidine is about 3.45, while that of 2-aminopyridine is 6.86. guidechem.comquora.com This difference in basicity can be attributed to the additional electron-withdrawing nitrogen atom in the pyrimidine ring.

Role As Research Probes and Synthetic Intermediates in Chemical Sciences

Applications in the Synthesis of Complex Organic Molecules

The structural framework of 4-Methyl-6-propylpyrimidin-2-amine makes it a valuable starting material for the construction of more elaborate organic molecules. The presence of the 2-amino group, along with the methyl and propyl substituents on the pyrimidine (B1678525) ring, offers multiple sites for chemical modification. A common synthetic strategy involves the use of related 2-aminopyrimidine (B69317) precursors, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), which can be readily diversified through nucleophilic substitution reactions. google.comnih.gov The chloro group at the 4-position is a versatile handle that can be displaced by a variety of nucleophiles, while the amino group can undergo further functionalization. This modular approach allows for the systematic construction of a library of derivatives with diverse functionalities.

For instance, the synthesis of various 6-methyl-pyrimidine derivatives has been achieved starting from commercially available 2-amino-4-chloro-6-methyl-pyrimidine. google.com This highlights a general and efficient pathway to access compounds like this compound and its derivatives, which can then serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Precursors for Advanced Material Science Research

In the realm of materials science, the design of molecules capable of self-assembly into ordered structures is of paramount importance. Functionalized pyrimidines are well-suited for this purpose due to their ability to participate in multiple hydrogen-bonding interactions, which are crucial for molecular recognition and the formation of supramolecular assemblies. researchgate.net The 2-aminopyrimidine moiety, in particular, can form robust, dimeric hydrogen-bonding motifs, which can be exploited in the design of liquid crystals, gels, and other functional materials.

The specific substitution pattern of this compound, with its combination of hydrogen-bond donors and acceptors, makes it an attractive candidate for the construction of coordination polymers and supramolecular networks. The nitrogen atoms of the pyrimidine ring can act as ligands for metal ions, leading to the formation of coordination complexes with diverse architectures and properties. nih.gov While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous aminopyrimidine compounds suggests its potential as a ligand for constructing novel materials. nih.gov The interplay between the hydrogen-bonding capabilities of the amino group and the coordination potential of the ring nitrogens could lead to the formation of intricate and functional multi-dimensional structures.

Utilization in Chemical Biology Research for Target Engagement Studies

The development of selective inhibitors for enzymes such as cyclooxygenase (COX) is a significant area of research in medicinal chemistry. Certain 2-aminopyrimidine derivatives have shown promise as selective COX-2 inhibitors. nih.gov The general structure of this compound fits the pharmacophoric model of some known COX-2 inhibitors, suggesting its potential as a scaffold for the design of new therapeutic agents.

While specific target engagement studies for this compound are not yet prevalent in the literature, the broader class of aminopyrimidines has been explored for various biological activities. For example, derivatives of 2-aminopyrimidine have been investigated for their antimicrobial and antiviral properties. The synthesis and evaluation of a library of compounds based on the this compound core could lead to the discovery of novel probes for exploring biological pathways and for identifying new drug targets.

Development of Non-Natural Nucleobase Analogues for Biochemical Investigations

The structural similarity of the aminopyrimidine core to natural nucleobases has inspired the development of non-natural analogues for various biochemical and biotechnological applications. These artificial nucleobases can be incorporated into DNA or RNA to introduce novel functionalities, such as metal-mediated base pairing. nih.gov

Advanced Research Perspectives and Future Directions for 4 Methyl 6 Propylpyrimidin 2 Amine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of pyrimidine (B1678525) derivatives, including 4-Methyl-6-propylpyrimidin-2-amine, has traditionally relied on established methods. However, the future of its synthesis lies in the exploration of novel pathways that offer greater efficiency, selectivity, and sustainability. Recent advances in organic synthesis have opened up new possibilities for constructing the pyrimidine ring. nih.gov

A significant area of development is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse pyrimidine libraries. nih.govresearchgate.net For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a regioselective process that generates a variety of substituted pyrimidines. acs.orgmdpi.com This approach, which liberates only hydrogen and water as byproducts, is a prime example of sustainable synthesis. acs.org

The development of novel catalytic systems is another critical frontier. Researchers are actively exploring a range of catalysts to improve the synthesis of pyrimidine derivatives. These include:

Metal-based catalysts: Copper-catalyzed cyclization of ketones with nitriles and tandem reactions involving trichloroacetonitrile (B146778) and sulfonyl azides have proven effective for creating substituted pyrimidines. mdpi.com Nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines also presents a viable pathway. mdpi.com Iron complexes are also being used for the eco-friendly construction of trisubstituted pyrimidines under mild, aerobic conditions. organic-chemistry.org

Organocatalysts: L-proline, in combination with a co-catalyst like trifluoroacetic acid, has been successfully employed in the synthesis of pyrimidine derivatives. acs.org

Nanocatalysts: Magnetic iron oxide nanoparticles have been utilized as a heterogeneous catalyst in one-pot, three-component reactions to produce pyrimidine derivatives under solvent-free conditions. acs.orggrowingscience.com

Furthermore, the use of solid-phase synthesis (SPS) , often enhanced by microwave heating, is being investigated to streamline the production of pyrimidine libraries. acs.org This technique simplifies purification and allows for the rapid generation of a multitude of derivatives for screening purposes.

| Synthetic Strategy | Catalyst/Conditions | Key Advantages |

| Multicomponent Reactions (MCRs) | Iridium, Copper, Nickel, Zinc Chloride | High atom economy, efficiency, diversity |

| Metal-Catalyzed Cyclizations | Copper, Nickel, Iron | Facile, general, and economical synthesis |

| Organocatalysis | L-proline | Mild reaction conditions |

| Nanocatalysis | Magnetic Iron Oxide Nanoparticles | Heterogeneous, reusable, solvent-free |

| Solid-Phase Synthesis (SPS) | Polystyrene derived supports, Microwave heating | Simplified purification, rapid library generation |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules like this compound. nih.govmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and even design optimal synthetic routes. nih.govresearchgate.net

In the realm of molecular design , AI algorithms can be trained on large libraries of known compounds and their biological activities to predict the potential efficacy of novel pyrimidine derivatives. mdpi.com This allows for the in silico screening of virtual compounds, prioritizing those with the highest probability of success for actual synthesis and testing. nih.gov This data-driven approach significantly accelerates the initial stages of drug discovery. nih.gov

Synthesis planning is another area where AI is making a significant impact. Computer-aided synthesis planning (CASP) programs can analyze a target molecule, such as a derivative of this compound, and propose a step-by-step synthetic pathway. nih.govmit.edu Early CASP systems relied on expert-defined rules, but modern approaches leverage machine learning and deep neural networks trained on vast reaction databases. nih.govacs.org These systems can identify novel and efficient synthetic routes that may not be immediately obvious to a human chemist. nih.gov The development of data-driven synthesis planning is a key focus of consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS). nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Molecular Design | Predictive models for biological activity and properties. | Rapid identification of derivatives with enhanced therapeutic potential. |

| Synthesis Planning | Algorithmic generation of optimal synthetic routes. | More efficient and cost-effective production of the compound and its analogs. |

| High-Throughput Screening | Prioritization of promising drug targets for subsequent experiments. nih.gov | Focused and accelerated screening of pyrimidine derivatives against various diseases. |

| Predictive Chemistry | In silico prediction of reaction outcomes and potential side products. nih.gov | Reduced experimental failures and optimization of reaction conditions. |

Multi-Target Design Approaches for Pyrimidine-Based Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. A multi-target design approach , where a single molecule is engineered to interact with multiple biological targets, is gaining traction as a more effective strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The pyrimidine scaffold, due to its versatile binding capabilities, is an excellent starting point for designing such multi-target ligands. nih.govmdpi.com

For instance, pyrimidine derivatives have been designed as dual inhibitors of cholinesterases (AChE and BChE), which are key enzymes in the pathology of Alzheimer's disease. nih.gov By simultaneously inhibiting both enzymes, these compounds can offer a more comprehensive therapeutic effect. Molecular docking and dynamic studies have been instrumental in understanding how these pyrimidine-based ligands interact with the active sites of their target enzymes. nih.gov

The design of dual kinase inhibitors based on the pyrimidine scaffold is another promising area of research, particularly in oncology. nih.gov Many cancers are driven by multiple signaling pathways, and simultaneously inhibiting key kinases in these pathways can lead to improved efficacy and a lower likelihood of drug resistance. nih.gov

The development of these multi-target agents often involves the strategic combination of different pharmacophores onto the pyrimidine core. For example, linking a pyrimidine moiety to other heterocyclic systems like indole (B1671886) has been shown to modulate the biological activity and target selectivity of the resulting hybrid molecules. nih.gov

Development of Environmentally Conscious Synthetic Methods

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry , which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is becoming a central theme in the synthesis of pyrimidine derivatives. nih.govrasayanjournal.co.inbenthamdirect.com

Key principles of green chemistry being applied to pyrimidine synthesis include:

The use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids, or even conducting reactions under solvent-free conditions, significantly reduces the environmental impact of the synthesis. rasayanjournal.co.inresearchgate.net

Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. nih.govbenthamdirect.com This includes the use of biocatalysts, organocatalysts, and heterogeneous catalysts that can be easily separated from the reaction mixture.

Alternative energy sources: Microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com These techniques can also enable reactions to be carried out under solvent-free conditions. researchgate.net

Atom economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses, as they incorporate a greater proportion of the starting materials into the final product, thus minimizing waste. rasayanjournal.co.in

The "Grindstone Chemistry Technique," a mechanical method, offers a solvent-free and eco-friendly approach to synthesizing dihydropyrimidinones. researchgate.net

| Green Chemistry Approach | Description |

| Greener Solvents | Utilizing water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.net |

| Catalysis | Employing reusable and non-toxic catalysts. nih.govbenthamdirect.com |

| Alternative Energy | Using microwave irradiation and ultrasound to enhance reactions. rasayanjournal.co.inbenthamdirect.com |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials. rasayanjournal.co.in |

| Mechanical Methods | Utilizing techniques like ball milling for solvent-free reactions. rasayanjournal.co.in |

Computational and Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are even synthesized. For this compound and its derivatives, these theoretical methods can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and properties of molecules. nih.govnih.gov DFT calculations can be used to:

Predict molecular geometry: Determining the most stable three-dimensional structure of a molecule. nih.gov

Calculate spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. jchemrev.com

Estimate reactivity: Analyzing frontier molecular orbitals (HOMO and LUMO) to predict how a molecule will interact with other reagents. The energy gap between the HOMO and LUMO can indicate the molecule's reactivity. nih.govresearchgate.net

Determine physicochemical properties: Calculating properties like pKa, which is crucial for understanding how a molecule will behave in a biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov By developing QSAR models for a series of pyrimidine derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

These computational approaches are not only valuable for drug design but can also be used to explore the potential of pyrimidine derivatives in other fields, such as materials science. For example, theoretical calculations can predict the electronic and optical properties of these compounds, suggesting their potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-6-propylpyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound typically involves condensation reactions using substituted acetophenones or propionitrile precursors. Key steps include:

- Temperature control : Maintain 80–100°C to ensure cyclization while avoiding decomposition .

- Catalyst selection : Use ammonium acetate or HCl as acid catalysts to promote ring closure .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane) to isolate the product. Monitor purity via TLC and confirm with ¹H NMR (e.g., NH₂ protons at δ ~5.25 ppm and aromatic protons at δ 7.20–8.12 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, pyrimidine derivatives generally require:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Wear nitrile gloves and safety goggles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in the crystal structure refinement of this compound, particularly with twinned or low-resolution data?

Methodological Answer: SHELXL is ideal for refining structures with challenges:

- Twinned data : Use the

TWINandBASFcommands to model twin domains, adjusting scale factors iteratively . - Low-resolution data : Apply restraints (e.g.,

SADIfor bond distances) based on comparable structures (e.g., bond lengths: C-N ~1.34 Å, C-C ~1.39 Å) . - Validation : Cross-check with

PLATONto detect missed symmetry or disorder .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer:

- Functional group substitution : Replace the propyl group with sulfonyl or morpholine moieties to assess bioavailability changes .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with antibacterial activity .

- Bioassays : Test derivatives against Gram-positive bacteria (MIC ≤ 12.5 µg/mL) using standardized broth dilution .

Q. How can contradictory crystallographic data (e.g., bond angles or thermal parameters) be reconciled during refinement?

Methodological Answer:

- Thermal ellipsoids : Use

SIMUandDELUrestraints in SHELXL to smooth anisotropic displacement parameters . - Bond angle outliers : Compare with high-resolution datasets (e.g., C-N-C angles ~120° in similar pyrimidines ) and apply

DFIXrestraints . - Validation tools : Employ

RigidBondchecks to identify unrealistic thermal motion .

Q. What experimental approaches are suitable for investigating the reactivity of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- Electrophilic substitution : React with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position; monitor via UV-Vis (λmax shift ~270→310 nm) .

- Nucleophilic displacement : Substitute NH₂ with Cl using POCl₃ (reflux, 110°C) and confirm via LC-MS (m/z +34 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.